Coumarin 498
Overview
Description
Coumarin 498 is also known as 2,3,6,7-tetrahydro-10-(methylsulfonyl)-1H,5H,11H-1benzopyrano[6,7,8-ij]quinolizin-11-one . It appears as orange crystals and has a molecular weight of 319.00 . Its chemical formula is C16H17NO4S .
Synthesis Analysis
Coumarin derivatives, including Coumarin 498, have been synthesized using various methods. One of the recent advances in the synthesis of coumarin compounds involves the use of various nanoparticles . Several methodologies, especially involving nanocatalysts, have been established to get novel bioactive coumarin derivatives .
Molecular Structure Analysis
The molecular structure of Coumarin 498 is characterized by a benzopyrano[6,7,8-ij]quinolizin-11-one core . This structure is responsible for its unique properties and applications.
Chemical Reactions Analysis
Coumarin derivatives, including Coumarin 498, are extensively used as scaffolds in the synthesis of new heterocyclic systems . Various procedures of one-pot fusion of coumarin derivatives have been reported, including Kostanecki reaction, Knoevenagel condensation, von Pechmann condensation, Michael addition, Heck-lactonization reaction, and Baylis–Hillman reaction using different metal nanoparticles as heterogeneous catalyst .
Physical And Chemical Properties Analysis
Coumarin 498 appears as orange crystals . It has a molecular weight of 319.00 and a chemical formula of C16H17NO4S . It has a maximum absorption wavelength of 430 nm in ethanol and a melting point of 193 °C .
Scientific Research Applications
Overview of Coumarin Compounds
Coumarin is a versatile and widely distributed natural compound found in many plants, fungi, and bacteria. It has garnered significant attention for its broad range of biological activities, including interactions with various enzymes and receptors in living organisms. Coumarin derivatives have been synthesized and investigated for potential treatments in various diseases, as well as applications in agrochemicals, cosmetics, and fragrances (Annunziata et al., 2020).
Binding Mechanisms and Therapeutic Potentials
Coumarin derivatives demonstrate binding interactions with human serum albumin (HSA), which can be essential for their pharmacological effects. Studies involving fluorescence spectroscopy, circular dichroism spectroscopy, molecular docking, and molecular dynamics simulation have provided insights into these interactions, aiding in the design of coumarin-based therapeutic agents for various diseases (Garg et al., 2013).
Antineoplastic Applications
Research has shown that coumarin can inhibit the growth of various cancer cell lines, including renal and prostatic cell lines. Its antineoplastic actions, particularly in combination with other compounds like suramin, highlight its potential in cancer treatment (Myers et al., 2005).
Coumarin in Breast Cancer Therapy
Coumarins, due to their structural diversity, have been explored as potential drugs in breast cancer chemotherapy. They have shown inhibitory activities against enzymes such as sulfatase and aromatase, important in breast cancer treatment. The development of coumarin-based selective estrogen receptor modulators (SERMs) indicates their potential as antibreast cancer agents (Musa et al., 2008).
Anti-inflammatory Properties
Coumarins have been used in treating inflammatory conditions. Reviews of in vivo and in vitro studies show that coumarins exert anti-inflammatory and antioxidant activities by inhibiting various inflammatory pathways and enzymes. These findings suggest their importance in developing new anti-inflammatory therapeutic drugs (Vigil de Mello & Fröde, 2018).
Medicinal Chemistry and Drug Development
The medicinal chemistry of coumarins encompasses their use as anticoagulants, anticancer, antioxidants, antivirals, anti-diabetics, and anti-inflammatory agents. Their applications as fluorescent sensors for biological systems demonstrate the broad scope of coumarin compounds in drug treatment and diagnosis (Pereira et al., 2018).
Patent Reviews and Pharmaceutical Applications
Patent reviews on coumarin compounds reveal their extensive use in various pharmaceutical applications. These include antimitotic, immunomodulating, antiviral, anticancer, cytotoxic agents, and biological assays. The therapeutic potential of coumarin derivatives, especially in cancer treatment, is notable, with ongoing research for new molecule designs (Kontogiorgis et al., 2012).
Antimicrobial Activity
Studies on coumarin derivatives have shown significant antimicrobial activity against various pathogens, including MRSA. The resistance-modifying activity of some coumarins, which enhances the effects of traditional antimicrobials, is particularly noteworthy (Smyth et al., 2009).
Safety And Hazards
While specific safety and hazard information for Coumarin 498 was not found, general safety measures for handling coumarins include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .
Future Directions
While specific future directions for Coumarin 498 were not found, coumarins in general have attracted considerable research interest due to their wide range of applications, such as in dye-sensitized solar cells and dye lasers . The synthesis and functionalization of coumarins have advanced with innovative strategies, enabling the incorporation of diverse functional fragments or the construction of supplementary cyclic architectures . This has enhanced the biological and physico-chemical properties of the compounds obtained .
properties
IUPAC Name |
5-methylsulfonyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-22(19,20)13-9-11-8-10-4-2-6-17-7-3-5-12(14(10)17)15(11)21-16(13)18/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJWIXMOCGJKDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Coumarin 498 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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